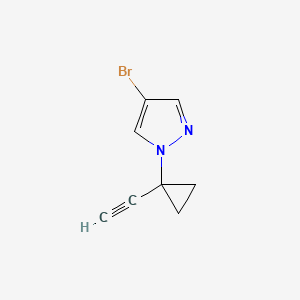

4-Bromo-1-(1-ethynylcyclopropyl)pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-Bromo-1-(1-ethynylcyclopropyl)pyrazole” is a pyrazole derivative . It is a heteroaryl halide .

Synthesis Analysis

The synthesis of “this compound” involves several steps. It has been reported that 4-Bromopyrazole can react with titanium tetrachloride to afford binary adducts . The synthesis process involves blocking the precursor molecule toluene diisocyanate (TDI) with 4-bromo-1H-pyrazole to form blocked toluene diisocyanate (TDI) .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the Inchi Code: 1S/C8H7BrN2/c1-2-8(3-4-8)11-6-7(9)5-10-11/h1,5-6H,3-4H2 . The molecular weight of this compound is 211.06 .Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and varied. For instance, 4-Bromopyrazole is reported to react with titanium tetrachloride to afford binary adducts . It’s also used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole .Physical and Chemical Properties Analysis

The physical form of “this compound” is liquid . The storage temperature is 4 degrees Celsius .科学的研究の応用

Copper-Catalyzed Synthesis

- Chemoselective Synthesis of 4-Trifluoromethyl Pyrazoles : This research by Lu et al. (2019) describes a copper-catalyzed cycloaddition process for creating a series of 4-trifluoromethyl pyrazoles. The process uses a bromo-substituted compound similar to 4-Bromo-1-(1-ethynylcyclopropyl)pyrazole, demonstrating its utility in the regioselective synthesis of pyrazoles.

Biological Evaluation and Drug Development

- Pyrazolo[3,4-d]pyrimidines for Bcr-Abl T315I Mutant : Radi et al. (2013) conducted a study on pyrazolo[3,4-d]pyrimidines, including derivatives of 4-bromo compounds, for activity against the Bcr-Abl T315I mutant in cancer cells. Their findings, detailed in Radi et al. (2013), show the potential of such compounds in cancer therapy.

Fluorescent Pyrazoles Synthesis

- Synthesis of Fluorescent Pyrazoles : A study by Götzinger et al. (2016) describes the synthesis of donor-acceptor pyrazoles with fluorescent properties. These compounds were created using a method that could potentially involve this compound or similar bromo-substituted pyrazoles.

Anticancer Properties

- Antiproliferative Agents : Research by Ananda et al. (2017) highlights the synthesis of novel pyrazole derivatives with potential anticancer properties. These compounds, including 4-bromo derivatives, demonstrated significant cytotoxic effects against cancer cells.

Catalysis and Nano-Particle Synthesis

- Palladium(II) Complexes of Pyrazolated Thio/Selenoethers : Sharma et al. (2013) explored the use of 4-bromo-1-(2-chloroethyl)-1H-pyrazole in the synthesis of palladium complexes. These complexes, as discussed in Sharma et al. (2013), have potential applications in catalysis and nano-particle synthesis.

Tautomerism Studies

- Tautomerism of 4-Bromo Substituted 1H-Pyrazoles : Trofimenko et al. (2007) conducted a study on the tautomerism of 4-bromo-1H-pyrazoles, which could include compounds like this compound. Their findings, available in Trofimenko et al. (2007), contribute to understanding the chemical behavior of such compounds.

Safety and Hazards

When handling “4-Bromo-1-(1-ethynylcyclopropyl)pyrazole”, it’s important to avoid all personal contact, including inhalation . It’s recommended to wear protective clothing when there’s a risk of exposure . The compound should be used in a well-ventilated area and contact with moisture should be avoided .

将来の方向性

特性

IUPAC Name |

4-bromo-1-(1-ethynylcyclopropyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-2-8(3-4-8)11-6-7(9)5-10-11/h1,5-6H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUBZQFLNDRYSGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(CC1)N2C=C(C=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-ethylurea](/img/structure/B2712919.png)

![N-(4-ethylphenyl)-2-{[5-hydroxy-6-(4-methoxybenzyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2712929.png)

![3-(2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B2712930.png)

![(Z)-methyl 2-(2-((3,5-dimethoxybenzoyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2712932.png)

![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2712933.png)

![(E)-3-phenyl-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2712934.png)

![4-Ethyl-5-fluoro-6-[4-[6-(trifluoromethyl)pyridin-3-yl]piperazin-1-yl]pyrimidine](/img/structure/B2712936.png)

![(R)-4-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2712939.png)

![[Carboxymethyl-(2,4-dihydroxybenzyl)amino]acetic acid](/img/structure/B2712940.png)

![[N-(2-furylmethyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2712941.png)